2-(5-{[(4E)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID
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Overview
Description
2-(5-{[(4E)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound that features a unique structure combining a pyrazole ring, a furan ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{[(4E)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID typically involves multi-step organic reactions One common method includes the initial formation of the pyrazole ring through the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compoundThe final step involves the attachment of the benzoic acid moiety through a coupling reaction, such as the Suzuki–Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for maximizing the production output.
Chemical Reactions Analysis
Types of Reactions
2-(5-{[(4E)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran (THF), and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings.
Scientific Research Applications
2-(5-{[(4E)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5-{[(4E)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing an indole ring, known for their diverse biological activities.
Benzofuran Derivatives: Similar in structure due to the presence of a furan ring fused with a benzene ring.
Pyrazole Derivatives: Known for their wide range of pharmacological properties.
Properties
Molecular Formula |
C22H15ClN2O4 |
---|---|
Molecular Weight |
406.8g/mol |
IUPAC Name |
2-[5-[(E)-[1-(3-chlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C22H15ClN2O4/c1-13-19(21(26)25(24-13)15-6-4-5-14(23)11-15)12-16-9-10-20(29-16)17-7-2-3-8-18(17)22(27)28/h2-12H,1H3,(H,27,28)/b19-12+ |
InChI Key |
OLYVJCRJTGTXIC-XDHOZWIPSA-N |
SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC=CC=C3C(=O)O)C4=CC(=CC=C4)Cl |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=C(O2)C3=CC=CC=C3C(=O)O)C4=CC(=CC=C4)Cl |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC=CC=C3C(=O)O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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